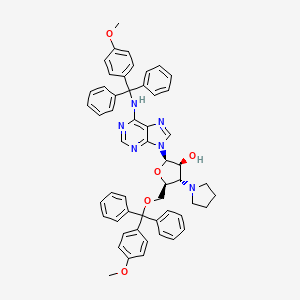
3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4S,5S)-5-(((4-Methoxyphenyl)diphenylmethoxy)methyl)-2-(6-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a tetrahydrofuran ring, a purine base, and multiple aromatic groups, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the purine base, and the attachment of the aromatic groups. Common synthetic routes may include:
Formation of the Tetrahydrofuran Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Purine Base: The purine base can be introduced through nucleophilic substitution reactions.
Attachment of Aromatic Groups: The aromatic groups are usually attached via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Optimizing Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Reagents like halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of hydrogen atoms with halogens or alkyl groups.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and potential biological activity.
Biology: Studying its interactions with biological molecules and pathways.
Pharmacology: Investigating its effects on various physiological processes and potential therapeutic uses.
Industry: Applications in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA/RNA Interaction: Interacting with nucleic acids to influence gene expression or replication processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5S)-5-(((4-Methoxyphenyl)diphenylmethoxy)methyl)-2-(6-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the tetrahydrofuran ring, purine base, and multiple aromatic groups
Propiedades
Número CAS |
134963-35-2 |
|---|---|
Fórmula molecular |
C54H52N6O5 |
Peso molecular |
865.0 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C54H52N6O5/c1-62-44-29-25-40(26-30-44)53(38-17-7-3-8-18-38,39-19-9-4-10-20-39)58-50-47-51(56-36-55-50)60(37-57-47)52-49(61)48(59-33-15-16-34-59)46(65-52)35-64-54(41-21-11-5-12-22-41,42-23-13-6-14-24-42)43-27-31-45(63-2)32-28-43/h3-14,17-32,36-37,46,48-49,52,61H,15-16,33-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1 |
Clave InChI |
LNVWSYVFRVXGFD-JKGXBWLBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




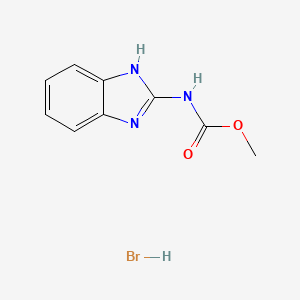
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
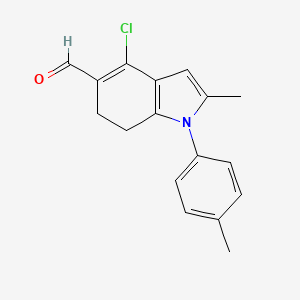
![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
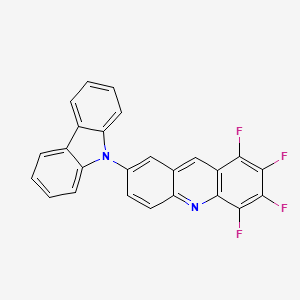
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
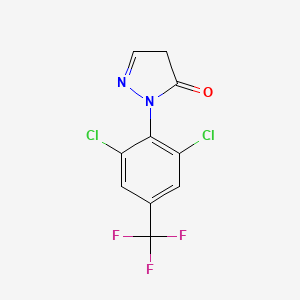
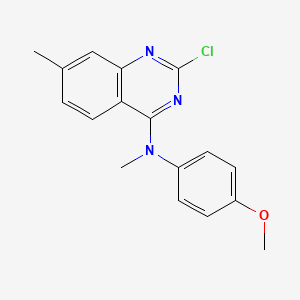
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
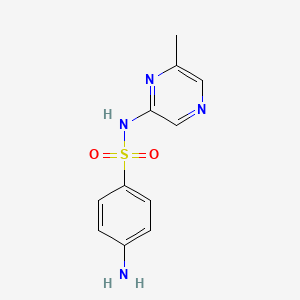
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
